molecular formula C22H20N4O2 B3667599 2-(3,4-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide

Cat. No.: B3667599
M. Wt: 372.4 g/mol
InChI Key: GKUQWXQVORATMC-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring both phenoxy and benzotriazolyl groups, suggests potential utility in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where 3,4-dimethylphenol reacts with an appropriate leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use as a stabilizer or additive in materials science, particularly in polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety is known to interact with metal ions, which could be relevant in its mechanism of action in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzotriazole: Known for its use as a UV stabilizer.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another UV stabilizer with similar structural features.

    2-(2-Hydroxy-3,5-di-tert-butylphenyl)benzotriazole: Used in polymers to prevent degradation.

Uniqueness

2-(3,4-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide is unique due to the presence of both the phenoxy and benzotriazolyl groups, which may confer distinct chemical and physical properties. This dual functionality could enhance its utility in various applications compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-phenylbenzotriazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-8-10-19(12-16(15)2)28-14-22(27)23-17-9-11-20-21(13-17)25-26(24-20)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUQWXQVORATMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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